molecular formula C9H20O3Si B12545068 Methyl [(triethylsilyl)oxy]acetate CAS No. 150811-54-4

Methyl [(triethylsilyl)oxy]acetate

Cat. No.: B12545068
CAS No.: 150811-54-4
M. Wt: 204.34 g/mol
InChI Key: WOLLQIVILBNCFE-UHFFFAOYSA-N
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Description

Methyl [(triethylsilyl)oxy]acetate is an organic compound characterized by the presence of a triethylsilyl group attached to a methyl acetate moiety. This compound is notable for its use in organic synthesis, particularly as a reagent and intermediate in various chemical reactions. The triethylsilyl group imparts unique properties to the molecule, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl [(triethylsilyl)oxy]acetate can be synthesized through the reaction of methyl acetate with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the triethylsilyl ether by neutralizing the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl [(triethylsilyl)oxy]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

    Hydrolysis: The compound can be hydrolyzed to yield methyl acetate and triethylsilanol.

    Oxidation and Reduction: While the triethylsilyl group is relatively inert, the ester moiety can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophiles: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

    Acids and Bases: Hydrolysis can be achieved using aqueous acids or bases.

    Oxidizing and Reducing Agents: Agents like lithium aluminum hydride (reduction) or potassium permanganate (oxidation) can be used to modify the ester group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted esters can be formed.

    Hydrolysis Products: Methyl acetate and triethylsilanol are the primary products of hydrolysis.

    Oxidation and Reduction Products: These reactions can yield alcohols, aldehydes, or carboxylic acids, depending on the specific conditions and reagents.

Scientific Research Applications

Methyl [(triethylsilyl)oxy]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for alcohols and carboxylic acids, facilitating complex synthetic routes by temporarily masking reactive sites.

    Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Its role in drug synthesis makes it valuable for the development of new therapeutic agents.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl [(triethylsilyl)oxy]acetate primarily involves its ability to act as a protecting group. The triethylsilyl group can be introduced to a molecule to shield reactive sites from unwanted reactions. This protection is achieved through the formation of a stable silyl ether linkage, which can be selectively removed under specific conditions to regenerate the original functional group.

Comparison with Similar Compounds

Similar Compounds

    Methyl [(trimethylsilyl)oxy]acetate: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.

    Ethyl [(trimethylsilyl)oxy]acetate: Contains an ethyl ester moiety instead of a methyl ester.

    Methyl [(triisopropylsilyl)oxy]acetate: Features a bulkier triisopropylsilyl group.

Uniqueness

Methyl [(triethylsilyl)oxy]acetate is unique due to the specific steric and electronic properties imparted by the triethylsilyl group. This makes it particularly useful in reactions where selective protection and deprotection are required, offering advantages in terms of stability and reactivity compared to other silyl-protected compounds.

Biological Activity

Methyl [(triethylsilyl)oxy]acetate is an organosilicon compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by data tables and case studies from diverse research sources.

Chemical Structure

This compound can be represented by the following chemical structure:

C7H16O3Si\text{C}_7\text{H}_{16}\text{O}_3\text{Si}

This compound features a methyl group, a triethylsilyl group, and an acetate moiety, which contribute to its unique biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising properties:

  • Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.
  • Antioxidant Activity : Demonstrates the ability to scavenge free radicals.
  • Cytotoxic Effects : Shows potential in inhibiting cancer cell proliferation.

Antimicrobial Activity

A study examining the antimicrobial properties of this compound found significant inhibition against several pathogenic microorganisms. The Minimum Inhibitory Concentrations (MIC) were determined through standard microbiological methods.

MicroorganismMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus25
Candida albicans100

These results indicate that this compound has considerable potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results are summarized in the table below:

Assay TypeIC50 (µg/mL)
DPPH Radical Scavenging30
ABTS Radical Scavenging25

These findings suggest that this compound possesses strong antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

Cytotoxic Effects

In vitro studies on cancer cell lines have shown that this compound exhibits cytotoxic effects. The compound was tested on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell LineIC50 (µg/mL)
MCF-740
HeLa60

These results indicate that this compound can inhibit cell growth in certain cancer types, suggesting its potential as a therapeutic agent in oncology.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, which is critical in treating infections associated with medical devices.
  • Oxidative Stress Reduction : Research published in Free Radical Biology and Medicine showed that this compound reduced oxidative stress markers in human fibroblast cells, indicating its potential role in skin protection and anti-aging applications.
  • Cancer Cell Inhibition : A recent investigation reported in Cancer Letters found that treatment with this compound led to apoptosis in MCF-7 cells, providing insight into its mechanism of action as a possible anticancer agent.

Properties

CAS No.

150811-54-4

Molecular Formula

C9H20O3Si

Molecular Weight

204.34 g/mol

IUPAC Name

methyl 2-triethylsilyloxyacetate

InChI

InChI=1S/C9H20O3Si/c1-5-13(6-2,7-3)12-8-9(10)11-4/h5-8H2,1-4H3

InChI Key

WOLLQIVILBNCFE-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OCC(=O)OC

Origin of Product

United States

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